Cas no 85223-93-4 (4-Bromo-2,5-dimethylphenol)

4-Bromo-2,5-dimethylphenol structure
4-Bromo-2,5-dimethylphenol structure
Product Name:4-Bromo-2,5-dimethylphenol
CAS No:85223-93-4
Molecular Formula:C8H9BrO
Molecular Weight:201.060461759567
MDL:MFCD00029746
CID:60852
PubChem ID:13974657

4-Bromo-2,5-dimethylphenol Properties

Names and Identifiers

    • 4-Bromo-2,5-dimethylphenol
    • 2,5-dimethyl-4-bromo-phenol
    • 4-Brom-2,5-dimethyl-phenol
    • 4-bromanyl-2,5-dimethyl-phenol
    • 4-Brom-p-xylenol
    • 5-Brom-2-hydroxy-p-xylol
    • 5-Brom-2-oxy-1.4-dimethyl-benzol
    • Phenol,4-bromo-2,5-dimethyl
    • 2,5-Xylenol,4-bromo- (6CI)
    • 2,5-Dimethyl-4-bromophenol
    • Phenol, 4-bromo-2,5-dimethyl-
    • LZKYUWXZSBYMSA-UHFFFAOYSA-N
    • PubChem22696
    • 2,5-Dimethyl-4-bromphenol
    • 2,5-dimethyl-4-hydroxybromobenzene
    • BC004818
    • V8081
    • AM20080750
    • 223B934
    • A841267
    • 2,5-Xylenol, 4-bromo- (6CI)
    • 4-Bromo-2,5-dimethylphenol (ACI)
    • Z1269153764
    • DS-10522
    • AKOS015835415
    • SY101543
    • SCHEMBL282020
    • DB-023130
    • CS-0028777
    • J-514608
    • AC-23743
    • NS00133635
    • N10387
    • 85223-93-4
    • EN300-128262
    • DTXSID60553562
    • MFCD00029746
    • MDL: MFCD00029746
    • InChIKey: LZKYUWXZSBYMSA-UHFFFAOYSA-N
    • Inchi: 1S/C8H9BrO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3
    • SMILES: BrC1C(C)=CC(O)=C(C)C=1

Computed Properties

  • Exact Mass: 199.98400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 199.98368g/mol
  • Heavy Atom Count: 10
  • Complexity: 116
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • LogP: 2.77150
  • PSA: 20.23000
  • Refractive Index: 1.58
  • Boiling Point: 259 °C at 760 mmHg
  • Flash Point: 259 °C at 760 mmHg
  • Density: 1.471

4-Bromo-2,5-dimethylphenol Security Information

4-Bromo-2,5-dimethylphenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

4-Bromo-2,5-dimethylphenol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008GBB-1g
4-Bromo-2,5-dimethylphenol
85223-93-4 97%
1g
$18.00 2025-02-24
A2B Chem LLC
AD93591-1g
4-Bromo-2,5-dimethylphenol
85223-93-4 97%
1g
$17.00 2024-04-19
Aaron
AR008GJN-250mg
4-Bromo-2,5-dimethylphenol
85223-93-4 98%
250mg
$4.00 2025-01-23
abcr
AB247830-1 g
4-Bromo-2,5-dimethylphenol, 98%; .
85223-93-4 98%
1g
€84.50 2023-06-22
Alichem
A010008571-250mg
4-Bromo-2,5-dimethylphenol
85223-93-4 97%
250mg
$494.40 2023-08-31
Ambeed
A220882-250mg
4-Bromo-2,5-dimethylphenol
85223-93-4 97%
250mg
$7.0 2025-02-26
Apollo Scientific
OR7417-1g
4-Bromo-2,5-dimethylphenol
85223-93-4 98%
1g
£46.00 2023-09-01
Crysdot LLC
CD12024567-10g
4-Bromo-2,5-dimethylphenol
85223-93-4 95+%
10g
$334
Enamine
EN300-128262-0.05g
4-bromo-2,5-dimethylphenol
85223-93-4 95%
0.05g
$19.0 2023-05-03
eNovation Chemicals LLC
D749911-10g
4-Bromo-2,5-dimethylphenol
85223-93-4 97%
10g
$225 2022-06-09

4-Bromo-2,5-dimethylphenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Chlorosulfonic acid (MCM-41 supported) ;  10 min, rt
Reference
Ball-Milling Promoted Monobromination Reactions: One-pot Regioselective Synthesis of Aryl Bromides and α-Bromoketones by NBS and Recyclable MCM-41-SO3H at Room Temperature
Ghanbari, N.; Ghafuri, H. ; Zand, H. R. Esmaili; Eslami, M., SynOpen, 2017, 1(1), 0143-0146

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: N-Bromosaccharin Catalysts: Amberlyst 15 Solvents: Tetrahydrofuran ;  0 °C
Reference
Regioselective and high-yielding bromination of phenols and anilines using N-bromosaccharin and Amberlyst-15
Baharfar, R.; Alinezhad, H.; Azimi, S.; Salehian, F., Journal of the Chilean Chemical Society, 2011, 56(4), 863-865

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1H-Imidazolium, 3,3′-(1,2-ethanediyl)bis[1-methyl-, (tribromide) (1:2) Solvents: Dichloromethane ;  20 - 270 min, rt
Reference
Efficient and regioselective bromination of aromatic compounds with ethylenebis(N-methylimidazolium) ditribromide (EBMIDTB)
Hosseinzadeh, Rahman; Tajbakhsh, Mahmood; Mohadjerani, Maryam; Lasemi, Zahra, Synthetic Communications, 2010, 40(6), 868-876

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Bromine (complex with polyvinylpyrrolidone) ,  Poly(vinylpyrrolidone) (complex with bromine) Solvents: Dichloromethane ;  30 min, rt
Reference
Polyvinylpolypyrrolidone-bromine complex, mild and efficient polymeric reagent for bromination of activated aromatic compounds
Mokhtary, Masoud; Lakouraj, Moslem M., Chinese Chemical Letters, 2011, 22(1), 13-17

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ;  2 h, rt
Reference
A convenient and regioselective oxidative bromination of electron-rich aromatic rings using potassium bromide and benzyltriphenylphosphonium peroxymonosulfate under nearly neutral reaction conditions
Adibi, Hadi; Hajipour, Abdol R.; Hashemi, Majid, Tetrahedron Letters, 2007, 48(7), 1255-1259

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chlorobenzene ;  4 h, -10 °C
Reference
Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base
Yagunov, S. E.; Khol'shin, S. V.; Kandalintseva, N. V.; Prosenko, A. E., Russian Chemical Bulletin, 2013, 62(6), 1395-1400

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  rt; overnight, rt
1.2 Solvents: Water
Reference
Efficient Synthesis of Rigid Ladder Polymers via Palladium Catalyzed Annulation
Liu, Sheng; Jin, Zexin; Teo, Yew Chin; Xia, Yan, Journal of the American Chemical Society, 2014, 136(50), 17434-17437

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  rt; overnight, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
Reference
Synthesis of Soluble Phenyl-Substituted Poly(p-phenylenevinylenes) with a Low Content of Structural Defects
Johansson, D. Mikael; Wang, Xiangjun; Johansson, Tomas; Inganaes, Olle; Yu, Gang; et al, Macromolecules, 2002, 35(13), 4997-5003

4-Bromo-2,5-dimethylphenol Preparation Products

4-Bromo-2,5-dimethylphenol Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:85223-93-4)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:85223-93-4)4-Bromo-2,5-dimethylphenol
A841267
Purity:99%/99%
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Price($):302.0/1209.0